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Compound of Interest |

Compound Name: H-D-Cys(Fm)-OH
CAS No.: 257288-48-5
Cat. No.: B613118
. J

Executive Summary & Chemical Identity

H-D-Cys(Fm)-OH (S-(9-Fluorenylmethyl)-D-cysteine) is a specialized, orthogonal amino acid
building block used in advanced peptide synthesis. Unlike the ubiquitous S-Trityl (Trt) group,
which is acid-labile, the S-Fluorenylmethyl (Fm) group is acid-stable but base-labile.

This unique property profile makes H-D-Cys(Fm)-OH critical for strategies requiring the
retention of side-chain protection during Boc-chemistry acidolysis (TFA/HF) or for "post-
cleavage" modification strategies in Fmoc chemistry where the thiol must remain protected
after resin cleavage.

Chemical Profile
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Property Specification

Chemical Name S-(9-Fluorenylmethyl)-D-cysteine
Common Abbreviation H-D-Cys(Fm)-OH

Molecular Formula C17H17NO2S

Molecular Weight 299.39 g/mol

D-Enantiomer (R-configuration at

Chirality
-carbon)
Protecting Group 9-Fluorenylmethyl (Fm) on Sulfur
. Soluble in DMF, DMSO, dilute acid/base; slightly
Solubility )
soluble in water.[1]
84888-34-6 (Generic for Cys(Fm), check
CAS Number

stereochemistry specific)

Strategic Utility: The Orthogonality Logic

The selection of H-D-Cys(Fm)-OH is rarely accidental; it is a tactical choice for complex
regioselective disulfide bond formation.

The "Fm" Advantage

In standard Fmoc-SPPS, Cysteine is typically protected with Trt (removed by TFA). However, if
a peptide contains multiple disulfide bridges, global deprotection leads to random oxidation
(scrambling).

The S-Fm group offers a third dimension of orthogonality:
» Acid Stability: It survives 95% TFA (Fmoc cleavage cocktail) and HF (Boc cleavage).
» Base Lability: It is removed by piperidine or ammonia.[2]

 Differentiation: It allows the peptide to be cleaved from the resin with the S-Fm group intact,
enabling purification of the protected intermediate before selective deprotection.
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Figure 1: Orthogonality landscape of Cysteine protecting groups. S-Fm provides a base-labile
option distinct from acid-labile (Trt) and oxidation-labile (Acm) groups.

Synthesis Protocol: H-D-Cys(Fm)-OH

Objective: Selective S-alkylation of D-Cysteine without N-alkylation.

Mechanistic Insight

The synthesis relies on the nucleophilicity of the thiolate anion. Since the sulfur atom is a better

nucleophile than the nitrogen atom (especially at lower pH ranges where the amine is

protonated), we can achieve selective S-alkylation using 9-fluorenylmethyl chloride (Fm-CI).

Critical Control Point: The pH must be carefully controlled. If the pH is too high (>9), N-

alkylation becomes a competing side reaction. If too low, the thiol is not sufficiently nucleophilic.

Reagents Required[1][3][4][5][6][7][8]

» Starting Material: H-D-Cys-OH-HCI (D-Cysteine Hydrochloride)

e Reagent: 9-Fluorenylmethyl chloride (Fm-CI)

e Solvent System: DMF (Dimethylformamide) and Phosphate Buffer (pH 7.5) or Liquid

Ammonia (Classic method).
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» Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA).

Protocol A: The Two-Phase System (Recommended for
Safety)

This method avoids liquid ammonia and uses phase transfer principles.
e Preparation:
o Dissolve 10 mmol of H-D-Cys-OH-HCI in 20 mL of degassed water.
o Adjust pH to ~7.5-8.0 using 2M NaOH. Do not exceed pH 9.
» Reaction:
o Dissolve 11 mmol (1.1 eq) of 9-Fluorenylmethyl chloride (Fm-CI) in 20 mL of DMF.

o Add the Fm-ClI solution dropwise to the aqueous Cysteine solution over 30 minutes while
stirring vigorously.

o Observation: A white precipitate (the product) typically begins to form as the reaction
proceeds.

o Completion:

o Stir at room temperature for 2—4 hours. Monitor by TLC (System: n-BuOH/AcOH/H20
4:1:1).

o Work-up:
o Cool the mixture to 4°C.
o Filter the precipitate.
o Wash the cake with water (to remove salts) and cold ether (to remove unreacted Fm-CI).

o Recrystallize from hot Ethanol/Water or DMF/Water.
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Protocol B: The Liquid Ammonia Method (Classic/High
Yield)

Reference: Bodanszky & Bednarek, 1982. This method yields high purity but requires handling
condensed ammonia.

e Condense ~50 mL of dry ammonia at -78°C.

e Dissolve D-Cysteine (free base or HCI) in the liquid ammonia.

e Add 9-Fluorenylmethyl chloride (stoichiometric amount).

« Stir for 1 hour at reflux (ammonia boiling point, -33°C).

¢ Allow ammonia to evaporate.

 Acidify the residue with dilute HCI to pH 6 to precipitate the zwitterion.

¢ Wash with water and ether.
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Figure 2: Synthetic workflow for H-D-Cys(Fm)-OH via selective S-alkylation.

Quality Control & Characterization

To ensure the integrity of the D-isomer and the protecting group, the following QC steps are
mandatory.
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Test Method Acceptance Criteria

Identity (MS) ESI-MS or MALDI-TOF [M+H]* = 300.4 + 1 Da
. C18 Column,

Purity (HPLC) > 98% Area

Acetonitrile/Water (+0.1% TFA)

Must match D-standard. (L-

isomer
o Chiral HPLC or Optical
Chirality i .
Rotation ; D-isomer expected
in DMF/AcOH)
Melting Point Capillary Method 185-188°C (Decomposition)
TLC BUOH:AcOH:H20 (4:1:1) Single spot, Rf ~0.5

Technical Note on Racemization: The synthesis conditions (pH < 9) generally preserve optical
purity. However, if the pH spikes during the addition of base, partial racemization to the L-
iIsomer may occur. Always verify optical rotation against a standard.

Handling and Storage

o Storage: Store at +2°C to +8°C. For long-term (>6 months), store at -20°C.

 Stability: H-D-Cys(Fm)-OH is stable to atmospheric oxidation compared to free cysteine, but
prolonged exposure to light should be avoided due to the fluorenyl chromophore.

e Incompatibility: Avoid contact with secondary amines (piperidine, morpholine) during storage,
as these will cleave the S-Fm group via

-elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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